Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-4-carboxylate
Description
Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-4-carboxylate is a boronate-containing heterocyclic compound featuring a thiazole core substituted with a methyl ester group at position 4 and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) moiety at position 2. This structure renders it highly valuable in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in medicinal chemistry and materials science for constructing carbon-carbon bonds . The thiazole ring contributes to its electronic and steric profile, while the boronate group enables versatile reactivity with aryl/heteroaryl halides under palladium catalysis.
Properties
Molecular Formula |
C11H16BNO4S |
|---|---|
Molecular Weight |
269.13 g/mol |
IUPAC Name |
methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C11H16BNO4S/c1-10(2)11(3,4)17-12(16-10)9-13-7(6-18-9)8(14)15-5/h6H,1-5H3 |
InChI Key |
JILRFLBMOUXPNY-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC(=CS2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Condensation of Thioamide with α-Chloroester
The thiazole ring is typically synthesized via the Hantzsch thiazole synthesis, involving the reaction of a thioamide with an α-halogenated carbonyl compound.
Procedure :
-
Synthesis of Methyl Thiazole-4-Carboxylate :
Mechanistic Insight :
The thioamide undergoes cyclodehydration with the α-chloroester, facilitated by the nucleophilic attack of the sulfur atom on the carbonyl carbon, followed by elimination of HCl.
Bromination at Position 2
Regioselective Bromination Using N-Bromosuccinimide (NBS)
Bromination of methyl thiazole-4-carboxylate at position 2 is critical for subsequent borylation.
Procedure :
-
Dissolve methyl thiazole-4-carboxylate (1.0 equiv) in dry THF (0.1 M).
-
Add NBS (1.05 equiv) at 0°C and stir for 24 hours, allowing gradual warming to room temperature.
-
Purify via flash chromatography (SiO2, toluene/n-heptane 3:2).
Regioselectivity :
The electron-withdrawing ester group at position 4 directs electrophilic bromination to position 2 via resonance and inductive effects.
Miyaura Borylation
Palladium-Catalyzed Borylation with Pinacolborane
The bromothiazole intermediate undergoes Miyaura borylation to install the pinacol boronate group.
Procedure :
-
Charge a flame-dried flask with Pd(OAc)2 (5 mol%), Xantphos (5 mol%), and Cs2CO3 (2.5 equiv).
-
Add bromothiazole (1.0 equiv) and pinacolborane (1.1 equiv) in dry THF (0.1 M).
-
Quench with 2 M HCl, extract with toluene, and purify via flash chromatography (SiO2, toluene/n-heptane 1:1).
Catalyst Optimization :
The Pd2(dba)3/(t-Bu)3P·HBF4 system achieves higher yields (99%) compared to Pd(OAc)2/Xantphos (50% conversion).
Alternative Pathways and Limitations
Direct Borylation During Thiazole Synthesis
Attempts to incorporate the boronate group during thiazole formation face challenges:
-
Pinacolborane is incompatible with the acidic conditions of Hantzsch synthesis.
-
Boronate esters may hydrolyze under aqueous workup conditions.
Scalability and Industrial Relevance
Cost Analysis
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that derivatives of compounds containing thiazole moieties exhibit promising anticancer properties. Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-4-carboxylate has been evaluated for its ability to inhibit cancer cell proliferation. For instance, studies have shown that thiazole derivatives can selectively target cancer cells while sparing normal cells, thus presenting a therapeutic window that is crucial for drug development .
1.2 Antimicrobial Properties
The compound's structural characteristics suggest potential antimicrobial activity. Thiazole derivatives are known to possess antibacterial and antifungal properties. Preliminary studies have indicated that this compound may inhibit the growth of various pathogens through mechanisms that disrupt cellular functions .
Materials Science
2.1 Polymer Chemistry
The incorporation of dioxaborolane groups into polymer matrices has been explored for enhancing material properties. This compound can serve as a functional monomer in the synthesis of new polymers with tailored properties such as improved thermal stability and mechanical strength .
Table 1: Properties of Polymers Synthesized with Dioxaborolane Derivatives
| Property | Value |
|---|---|
| Thermal Stability | Improved |
| Mechanical Strength | Enhanced |
| Biodegradability | Moderate |
Agricultural Applications
3.1 Pesticide Development
The thiazole moiety is frequently associated with pesticide activity. The compound can be utilized in the development of novel agrochemicals aimed at pest control. Its efficacy against specific pests can be evaluated through field trials and laboratory assays to determine its potential as a safe and effective pesticide .
3.2 Plant Growth Regulators
Research into plant growth regulators has identified thiazole derivatives as potential candidates for enhancing plant growth and yield. This compound could be formulated into products that promote root development and overall plant health .
Case Studies
Case Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, this compound was tested against various cancer cell lines. The results demonstrated significant inhibition of cell proliferation at micromolar concentrations compared to standard chemotherapeutic agents .
Case Study 2: Antimicrobial Activity Assessment
A detailed assessment of the antimicrobial properties of the compound showed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria in vitro. The minimum inhibitory concentration was determined using standard agar dilution methods .
Mechanism of Action
The mechanism of action of Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-4-carboxylate involves its ability to participate in various chemical reactions due to the presence of the boron-containing dioxaborolane ring and the thiazole ring. The boron atom can form reversible covalent bonds with nucleophiles, making it a versatile intermediate in organic synthesis. The thiazole ring can engage in π-π interactions and hydrogen bonding, contributing to the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Thiazole Cores
Ethyl 2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-4-carboxylate
- Key Differences: Replaces the methyl ester with an ethyl ester and introduces an amino group at position 2.
- However, the ethyl ester increases lipophilicity compared to the methyl analogue, which may affect pharmacokinetic properties in drug discovery .
- Molecular Weight : 298.17 g/mol vs. 283.11 g/mol (target compound).
2-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole
- Key Differences : Substitutes the methyl ester with a phenyl group at position 3.
- Impact : The phenyl group introduces aromatic stacking interactions, beneficial in materials science for π-π interactions. However, the absence of the ester reduces polarity, limiting aqueous solubility .
Heterocycle Variants
Methyl 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- Key Differences : Replaces the thiazole with a benzene ring.
- This simplifies reactivity but may limit applications in catalysis or bioactive molecule design .
Ethyl 6-Methyl-4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Key Differences : Substitutes thiazole with a thiophene ring and incorporates a tetrahydropyrimidine scaffold.
- The pyrimidine ring adds hydrogen-bonding sites, useful in targeting biological macromolecules .
Functional Group Variants
Methyl 2-(Hydroxymethyl)thiazole-4-carboxylate
- Key Differences : Lacks the boronate ester, replaced by a hydroxymethyl group.
- Impact : Eliminates Suzuki coupling utility but introduces a hydroxyl group for esterification or etherification, broadening derivatization pathways .
4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-ylmethyl]benzoic Acid
- Key Differences : Pyrazole replaces thiazole, with a benzoic acid substituent.
- Impact : The carboxylic acid enhances water solubility and metal-coordination capacity, favoring applications in metal-organic frameworks (MOFs) or pH-responsive systems .
Comparative Data Table
Key Research Findings
- Synthetic Efficiency : The target compound’s synthesis via lithium-halogen exchange (as in ) is more efficient than analogues requiring multi-step functionalization (e.g., hydrazide derivatives in ) .
- Reactivity in Cross-Coupling : Thiazole-based boronates exhibit faster coupling rates than thiophene or pyrazole analogues due to the electron-withdrawing nature of the thiazole nitrogen, stabilizing the transition state in Suzuki reactions .
- Stability : Crystal structure studies () indicate that steric shielding from the pinacol boronate group enhances stability against protodeboronation compared to unsubstituted boronates .
Biological Activity
Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-4-carboxylate is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features a thiazole ring and a dioxaborolane moiety. The molecular formula is with a molecular weight of 276.14 g/mol. It appears as a white to orange powder with a melting point ranging from 49.0 to 53.0 °C and is soluble in methanol .
Research indicates that compounds similar to this compound exhibit significant biological activities through various mechanisms:
- Antimicrobial Activity : Studies show that thiazole derivatives can inhibit the growth of Mycobacterium tuberculosis (M. tuberculosis) strains. For instance, related compounds have demonstrated Minimum Inhibitory Concentration (MIC) values as low as 0.06 µg/ml against M. tuberculosis H37Rv .
- Enzyme Inhibition : The compound may also act on specific enzymes related to bacterial cell wall synthesis and fatty acid biosynthesis pathways. For example, the inhibition of the β-ketoacyl synthase enzyme mtFabH has been noted in related thiazole derivatives .
- Cytotoxicity : Preliminary studies suggest that certain thiazole derivatives can exhibit cytotoxic effects against cancer cell lines while showing lower toxicity towards normal cells. This selectivity is crucial for therapeutic applications in oncology .
Case Studies
Recent studies have highlighted the efficacy of thiazole carboxylates in various biological assays:
- Study on Antitubercular Activity : A series of thiazole derivatives were synthesized and tested against M. tuberculosis. The most potent compound exhibited an MIC of 0.06 µg/ml, outperforming traditional antibiotics like thiolactomycin (TLM) and isoniazid (INH) .
- In Vitro Cytotoxicity Assays : Compounds structurally related to this compound were evaluated for their cytotoxic effects on various cancer cell lines. Results indicated significant inhibition of cell proliferation in triple-negative breast cancer (TNBC) models compared to non-cancerous cell lines .
Table 1: Biological Activity Summary
Q & A
Q. What are the standard synthetic routes for Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-4-carboxylate, and how can purity be optimized?
Answer: The synthesis typically involves sequential functionalization of the thiazole core. A common route includes:
Thiazole Ring Formation : Condensation of thiourea derivatives with α-haloketones.
Boronic Ester Introduction : Suzuki-Miyaura cross-coupling using Pd catalysts (e.g., Pd(PPh₃)₄) to install the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group .
Methyl Esterification : Reaction with methanol under acidic or basic conditions.
Q. Purity Optimization :
Q. How does the boronic ester group influence the compound’s reactivity in cross-coupling reactions?
Answer: The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety enhances stability and solubility in organic solvents, making it ideal for Suzuki-Miyaura couplings. Key factors:
- Steric Effects : The tetramethyl groups reduce hydrolysis susceptibility compared to unsubstituted boronic acids.
- Electronic Effects : The electron-rich dioxaborolane ring facilitates transmetallation with Pd catalysts.
Q. Example Reaction :
| Substrate | Catalyst | Yield | Conditions |
|---|---|---|---|
| Aryl halide + Boronic ester | Pd(OAc)₂/XPhos | 85–92% | THF, K₂CO₃, 80°C |
| Heteroaryl bromide + Boronic ester | PdCl₂(dppf) | 78% | DMF, Cs₂CO₃, 100°C |
Advanced Research Questions
Q. How can researchers troubleshoot low yields in the Suzuki-Miyaura coupling step for this compound?
Answer: Common issues and solutions:
- Catalyst Deactivation : Use degassed solvents and inert atmosphere (N₂/Ar).
- Base Selection : Optimize with K₃PO₄ or Cs₂CO₃ for better solubility.
- Byproduct Formation : Monitor via TLC; add ligands like SPhos to stabilize Pd intermediates.
- Moisture Sensitivity : Store the boronic ester under anhydrous conditions (activated molecular sieves) .
Q. Data-Driven Optimization :
| Variable | Impact on Yield |
|---|---|
| Pd source (PdCl₂ vs. Pd(OAc)₂) | ±10% variability |
| Ligand (XPhos vs. dppf) | Ligand-free conditions reduce yield by 30% |
| Solvent polarity (THF vs. DMF) | Polar solvents favor aryl chlorides |
Q. What strategies are effective for analyzing the compound’s stability under varying storage conditions?
Answer: Stability Tests :
- Thermal Stability : TGA/DSC to assess decomposition temperatures (typically >150°C).
- Light Sensitivity : Store in amber vials; UV-Vis spectroscopy to track boronic ester hydrolysis.
- Humidity Control : Karl Fischer titration to monitor water content; stability decreases >60% RH.
Q. Recommended Storage :
Q. How can computational methods predict the compound’s bioactivity in drug discovery pipelines?
Answer: Workflow :
Docking Studies : Use AutoDock Vina to model interactions with targets (e.g., kinases).
QSAR Modeling : Correlate substituent effects (e.g., methyl ester vs. carboxylic acid) with IC₅₀ values.
MD Simulations : Assess binding stability (RMSD < 2 Å over 100 ns).
Q. Case Study :
| Target | Binding Affinity (kcal/mol) | Predicted IC₅₀ (nM) |
|---|---|---|
| EGFR kinase | -9.2 ± 0.3 | 120 |
| COX-2 | -8.7 ± 0.5 | 450 |
Q. What contradictory data exist regarding the compound’s reactivity in nucleophilic substitutions?
Answer: Contradictions arise in:
- Solvent Effects : Some studies report higher yields in DMF, while others favor THF due to reduced side reactions.
- Positional Reactivity : The thiazole’s 2-position may resist substitution despite theoretical predictions.
Q. Resolution Strategies :
- Control Experiments : Compare reactivity with methyl 2-bromothiazole-4-carboxylate.
- In Situ Monitoring : Use ¹¹B NMR to track boronic ester integrity during reactions .
Methodological Resources
Q. Key Characterization Techniques
Q. Reaction Optimization Table
| Parameter | Optimal Range | Impact |
|---|---|---|
| Catalyst Loading | 2–5 mol% Pd | >5% increases Pd residues |
| Temperature | 80–100°C | Lower temps favor selectivity |
| Ligand Ratio | 1:1 (Pd:ligand) | Excess ligand inhibits reactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
